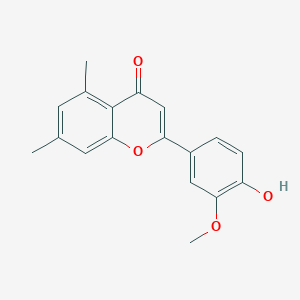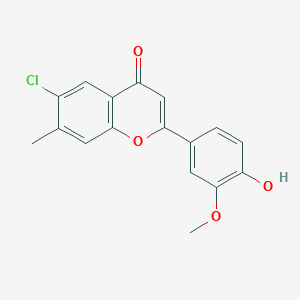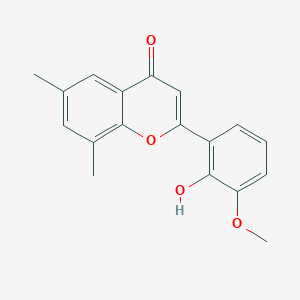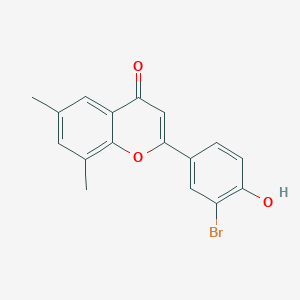
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
Vue d'ensemble
Description
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one is a useful research compound. Its molecular formula is C17H13BrO3 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Electronic Transitions
The compound 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one has been utilized in the synthesis of new dyes. Skrypska et al. (2020) reported that the reaction of a similar compound, 4-[4-(2-Bromoacetyl)phenyl]-3-hydroxy-2H-chromen-2-one, with pyridine and 4-methylpyridine resulted in quaternary pyridinium salts. These salts were used to afford a new biscyanine dye, which showed significant electronic spectrum absorption maxima due to chromophore interactions. The study also involved quantum chemical calculations to analyze the nature of electronic transitions in the dye molecule (Skrypska et al., 2020).
Applications in Nitrogen-containing Heterocycles Synthesis
Yagodinets et al. (2019) described using a structurally related compound, 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one, in synthesizing nitrogen-containing heterocycles with a neoflavonoid moiety. The reactions of this compound with various amines yielded quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine (Yagodinets et al., 2019).
Microwave-Assisted Synthesis
A method for preparing 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-ones, involving the reaction of 3-(2-bromo-acetyl)-chromen-2-ones, was reported by Kumar and Rajitha (2006). This method utilized microwave irradiation for better yields, showcasing the compound's potential in efficient synthesis processes (Kumar & Rajitha, 2006).
Synthesis of Polyhydroxylated Derivatives
Santos et al. (2009) explored the synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones starting from 3-bromo-2-methyl-4H-chromen-4-one, demonstrating the compound's utility in synthesizing complex organic structures with potential applications in various fields (Santos et al., 2009).
Propriétés
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-9-5-10(2)17-12(6-9)15(20)8-16(21-17)11-3-4-14(19)13(18)7-11/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWNUOFSXKEGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(1-Azepanyl)-3-pyridyl]benzoic acid](/img/structure/B7849185.png)
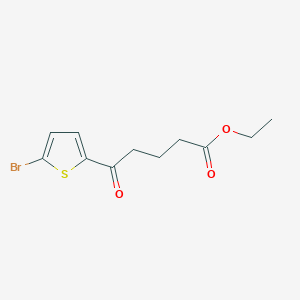
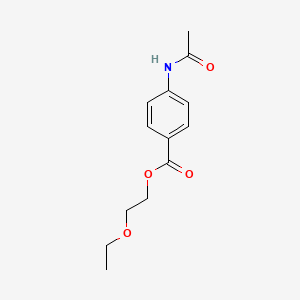
![2-[[2-(4-Ethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7849193.png)
![2-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7849196.png)
![N-(4-fluorophenyl)-2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonylacetamide](/img/structure/B7849200.png)
![3-[2-(4-Carboxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7849211.png)



